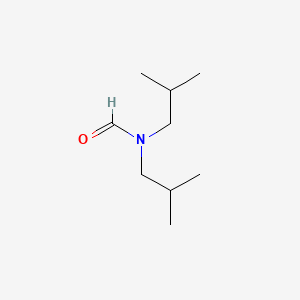

(R)-4-Isopropyl-3-propionyloxazolidin-2-one

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the properties of the compound such as its melting point, boiling point, solubility, density, molar mass, and others. Its chemical properties like reactivity, stability, and others would also be studied.Scientific Research Applications

Modification and Synthesis

Enhancing Reaction Efficiency

The compound 4-isopropyl-5,5-diphenyloxazolidinone, a related structure, has shown effectiveness in improving reaction efficiency. Its steric protection against nucleophilic attack allows for simpler reaction conditions and easier recovery of the auxiliary compound. This makes it valuable in various synthetic reactions like alkylations and Michael additions (Hintermann & Seebach, 1998).

Production of β-Blockers

A synthetic route using a similar oxazolidin-2-one structure has been developed for producing optically active β-blockers, a class of medications used for managing cardiovascular diseases (Tsuda, Yoshimoto, & Nishikawa, 1981).

Enzymatic Hydrolysis for Optically Active Compounds

The enzymatic hydrolysis of racemic oxazolidin-2-one esters, including structures similar to (R)-4-Isopropyl-3-propionyloxazolidin-2-one, has been explored for producing optically active compounds, which are crucial in asymmetric synthesis (Hamaguchi et al., 1984).

Pharmaceutical and Medicinal Chemistry

Chiral Auxiliary in Drug Synthesis

Oxazolidin-2-ones have been utilized as chiral auxiliaries in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical research for creating drugs with specific stereoisomeric properties (Gaul & Seebach, 2002).

Structural Analysis for Drug Development

The specific structure and chiroptical properties of similar oxazolidin-2-ones have been studied for their implications in drug development and synthesis (Benoit et al., 2008).

Targeting Mutant Proteins in Cancer

Derivatives of oxazolidin-2-one have been identified as potent inhibitors of mutant proteins in cancer research, showcasing their potential in targeted cancer therapies (Levell et al., 2017).

Auxiliary in Asymmetric Synthesis

The use of oxazolidin-2-ones as chiral auxiliaries in stereoselective conjugate additions has been explored, demonstrating their utility in asymmetric synthesis for producing biologically active compounds (Davies, Sanganee, & Szolcsányi, 1999).

Chemical Properties and Behavior

Stereochemical Inversion Studies

Research on the stereochemical inversion of oxazolidin-2-one derivatives has provided insights into their chemical behavior and stability, important for designing specific synthetic pathways (Kan et al., 1985).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies of oxazolidin-2-one antibacterials help understand their antibacterial activity and guide the design of new potent molecules (Karki & Kulkarni, 2001).

Sources of Enantiopure α-Amino Acids

The oxazolidin-2-ones have been shown to be efficient sources of enantiopure α-amino acids, which are valuable in peptide synthesis and pharmaceutical research (Rojas‐Lima et al., 2005).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. Material Safety Data Sheets (MSDS) are often referred to for this information.

Future Directions

This involves understanding the potential applications of the compound and how it could be modified or used in future research.

For a specific compound like “®-4-Isopropyl-3-propionyloxazolidin-2-one”, you would need to search scientific databases or literature for information. If the compound is novel or not widely studied, experimental studies might be needed to gather this information. Please consult with a chemical expert or a chemist for more detailed and specific information.

properties

IUPAC Name |

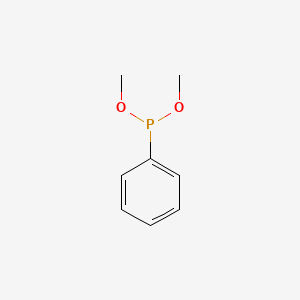

(4R)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPHXVPNNPSAZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349208 | |

| Record name | (4R)-3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Isopropyl-3-propionyloxazolidin-2-one | |

CAS RN |

89028-40-0 | |

| Record name | (4R)-3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)